Cas no 1895438-94-4 (1-3-(methoxymethyl)phenylcyclobutan-1-amine)

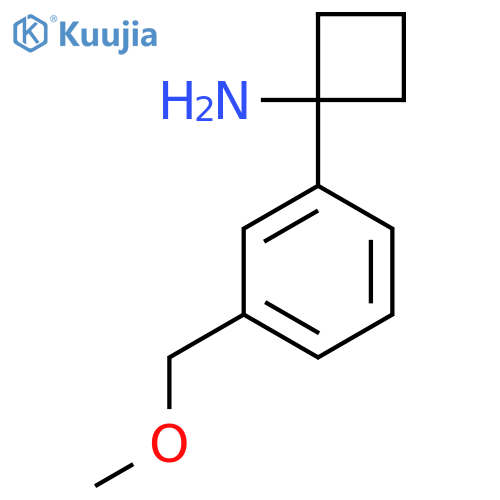

1895438-94-4 structure

商品名:1-3-(methoxymethyl)phenylcyclobutan-1-amine

1-3-(methoxymethyl)phenylcyclobutan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-3-(methoxymethyl)phenylcyclobutan-1-amine

- 1895438-94-4

- EN300-1839607

- 1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine

-

- インチ: 1S/C12H17NO/c1-14-9-10-4-2-5-11(8-10)12(13)6-3-7-12/h2,4-5,8H,3,6-7,9,13H2,1H3

- InChIKey: OIBSYFUTCTWYOJ-UHFFFAOYSA-N

- ほほえんだ: O(C)CC1=CC=CC(=C1)C1(CCC1)N

計算された属性

- せいみつぶんしりょう: 191.131014166g/mol

- どういたいしつりょう: 191.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 35.2Ų

1-3-(methoxymethyl)phenylcyclobutan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1839607-2.5g |

1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine |

1895438-94-4 | 2.5g |

$2351.0 | 2023-09-19 | ||

| Enamine | EN300-1839607-5.0g |

1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine |

1895438-94-4 | 5g |

$3812.0 | 2023-05-23 | ||

| Enamine | EN300-1839607-1.0g |

1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine |

1895438-94-4 | 1g |

$1315.0 | 2023-05-23 | ||

| Enamine | EN300-1839607-0.1g |

1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine |

1895438-94-4 | 0.1g |

$1056.0 | 2023-09-19 | ||

| Enamine | EN300-1839607-1g |

1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine |

1895438-94-4 | 1g |

$1200.0 | 2023-09-19 | ||

| Enamine | EN300-1839607-0.5g |

1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine |

1895438-94-4 | 0.5g |

$1152.0 | 2023-09-19 | ||

| Enamine | EN300-1839607-10.0g |

1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine |

1895438-94-4 | 10g |

$5652.0 | 2023-05-23 | ||

| Enamine | EN300-1839607-0.25g |

1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine |

1895438-94-4 | 0.25g |

$1104.0 | 2023-09-19 | ||

| Enamine | EN300-1839607-0.05g |

1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine |

1895438-94-4 | 0.05g |

$1008.0 | 2023-09-19 | ||

| Enamine | EN300-1839607-5g |

1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine |

1895438-94-4 | 5g |

$3479.0 | 2023-09-19 |

1-3-(methoxymethyl)phenylcyclobutan-1-amine 関連文献

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

1895438-94-4 (1-3-(methoxymethyl)phenylcyclobutan-1-amine) 関連製品

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量